Deoxypodophyllotoxin

colorectal cancer cytotoxicity screening MTT assay

Deoxypodophyllotoxin (DPT) is a critically differentiated microtubule destabilizer with 6.2–19.7× greater potency than podophyllotoxin in colorectal cancer models (IC50 23.4–56.1 nM). Its dual anti-angiogenic and vascular-disrupting activities at non-cytotoxic concentrations enable studies inaccessible to podophyllotoxin or etoposide. DPT-HP-β-CD complex resolves intrinsic solubility (~0.5 mg/L) and outperforms etoposide and docetaxel at 20 mg/kg in MDA-MB-231 xenografts. As the sole CYP3A4 substrate for stereoselective epipodophyllotoxin biomanufacturing (90% yield), it is essential for etoposide precursor production. Procure high-purity DPT to secure batch reproducibility and advance your research.

Molecular Formula C22H22O7
Molecular Weight 398.4 g/mol
CAS No. 19186-35-7
Cat. No. B190956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxypodophyllotoxin
CAS19186-35-7
Synonymsdeoxypicropodophyllin
deoxypodophyllotoxin
deoxypodophyllotoxin, (5alpha,5aalpha,8aalpha)-(+-)-isomer
deoxypodophyllotoxin, (5alpha,5aalpha,8abeta)-(+-)-isomer
deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8aalpha))-isomer
deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8abeta))-isomer
deoxypodophyllotoxin, (5R-(5alpha,5abeta,8aalpha))-isomer
deoxypodophyllotoxin, (5R-(5alpha,5abeta,8abeta))-isomer
isoanthricin
isodeoxypodophyllotoxin
Molecular FormulaC22H22O7
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O
InChIInChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19+,20-/m0/s1
InChIKeyZGLXUQQMLLIKAN-SVIJTADQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxypodophyllotoxin (CAS 19186-35-7): Lignan-Derived Microtubule Destabilizer for Anticancer Research and Procurement


Deoxypodophyllotoxin (DPT; CAS 19186-35-7) is a naturally occurring aryltetralin lignan isolated from medicinal plants including Anthriscus sylvestris and Podophyllum species [1]. DPT functions as a microtubule destabilizer that inhibits tubulin polymerization, induces cell cycle arrest at the G2/M phase, and triggers apoptosis in tumor cells [2]. Beyond its antimitotic activity, DPT exhibits potent anti-angiogenic and vascular-disrupting effects at non-cytotoxic concentrations [3]. The compound is structurally distinguished from podophyllotoxin by the absence of a hydroxyl group at the C-4 position, which fundamentally alters its derivatization potential and metabolic fate compared to clinical agents such as etoposide and teniposide [4].

Why Deoxypodophyllotoxin Cannot Be Substituted by Podophyllotoxin or Etoposide in Targeted Research Applications


Deoxypodophyllotoxin, podophyllotoxin, and etoposide cannot be used interchangeably in scientific research due to fundamental differences in their molecular targets, potency profiles, and metabolic processing. While podophyllotoxin acts primarily as a tubulin polymerization inhibitor with associated systemic toxicity, etoposide functions as a topoisomerase II poison with a distinct clinical toxicity spectrum [1]. DPT occupies a unique intermediate space—retaining potent microtubule-targeting activity comparable to podophyllotoxin while exhibiting up to 1,123-fold greater cytotoxicity than etoposide in certain tumor models [2]. Furthermore, DPT is stereoselectively metabolized by CYP3A4 to epipodophyllotoxin (a key precursor to etoposide), whereas etoposide and teniposide undergo degradative 3-O-demethylation via the same enzyme [3]. These divergent pharmacodynamic and pharmacokinetic properties preclude generic substitution and necessitate compound-specific procurement for reproducible research outcomes.

Deoxypodophyllotoxin: Quantitative Differential Evidence for Procurement Decision-Making


Superior Cytotoxicity of Deoxypodophyllotoxin Versus Podophyllotoxin and Picropodophyllotoxin in Colorectal Cancer Cell Models

In a direct head-to-head comparison using the MTT assay across three human colorectal adenocarcinoma cell lines, deoxypodophyllotoxin (DPT) exhibited markedly lower IC50 values (higher potency) than both podophyllotoxin and picropodophyllotoxin, establishing a clear potency advantage in colon cancer models [1].

colorectal cancer cytotoxicity screening MTT assay

Deoxypodophyllotoxin Demonstrates 579- to 1,123-Fold Greater Cytotoxicity Than Etoposide in Cervical and Oral Carcinoma Models

A direct comparative cytotoxicity evaluation against HeLa (cervical carcinoma) and KB (oral epidermoid carcinoma) cell lines revealed that deoxypodophyllotoxin (compound 7) exhibited approximately 579-fold and 1,123-fold greater toxicity, respectively, than the clinically used etoposide based on IC50 values [1]. This magnitude of differential potency represents one of the largest reported for any natural podophyllotoxin derivative relative to an established chemotherapeutic comparator.

cervical cancer oral carcinoma etoposide comparison

Superior In Vivo Antitumor Efficacy of Cyclodextrin-Complexed Deoxypodophyllotoxin Versus Etoposide and Docetaxel in Triple-Negative Breast Cancer Xenograft

In a BALB/c nude mouse xenograft model bearing human MDA-MB-231 triple-negative breast tumors, DPT formulated as an HP-β-CD inclusion complex (DPT-HP-β-CD) demonstrated dose-dependent tumor growth inhibition and exhibited superior antitumor efficacy compared to both etoposide and docetaxel at equivalent dosing [1]. This represents the first in vivo validation study establishing DPT's translational potential relative to established clinical agents.

triple-negative breast cancer xenograft model in vivo efficacy

Deoxypodophyllotoxin Exerts Dual Anti-Angiogenic and Vascular-Disrupting Activity Not Observed with Podophyllotoxin or Etoposide

Unlike podophyllotoxin (which lacks vascular-targeting activity) and etoposide (a topoisomerase II inhibitor without vascular-disrupting properties), deoxypodophyllotoxin was shown in multiple ex vivo and in vivo models to exert both anti-angiogenic effects at non-cytotoxic concentrations and vascular-disrupting activity at higher concentrations [1]. This dual anti-vascular mechanism represents a distinctive pharmacological profile that differentiates DPT from all other podophyllotoxin-class compounds.

anti-angiogenesis vascular disruption tumor vasculature

Stereoselective CYP3A4-Mediated Metabolism Distinguishes Deoxypodophyllotoxin from Etoposide and Teniposide

Deoxypodophyllotoxin undergoes stereoselective hydroxylation by human CYP3A4 to yield epipodophyllotoxin as the sole metabolite, whereas the semisynthetic clinical derivatives etoposide and teniposide are degraded by CYP3A4 via 3-O-demethylation [1]. Kinetic analysis revealed Michaelis-Menten parameters of Km = 1.93 μM and Vmax = 1.48 nmol/min/nmol for this bioconversion [1]. This distinct metabolic fate positions DPT as a biotechnological precursor for epipodophyllotoxin production and fundamentally alters its in vivo pharmacological trajectory relative to clinical podophyllotoxin derivatives.

drug metabolism CYP3A4 stereoselective bioconversion

Deoxypodophyllotoxin Polymeric Micelle Formulation Achieves Enhanced Cytotoxicity Versus Free DPT in HeLa Cells

Due to poor aqueous solubility (~0.5 mg/L), unformulated DPT has limited direct applicability in cell-based assays. Encapsulation in mPEG-PDLLA polymeric micelles (DPT-PM) not only addresses solubility constraints but also significantly enhances cytotoxicity compared to free DPT [1]. At a concentration of 1 × 10⁻⁷ mol·L⁻¹, DPT-PM demonstrated statistically significant stronger cytotoxicity against HeLa cells than equivalent concentrations of free DPT (P < 0.05) [1].

nanoformulation drug delivery micelle

Optimal Research and Industrial Application Scenarios for Deoxypodophyllotoxin (CAS 19186-35-7)


High-Throughput Screening for Colorectal Cancer Antiproliferative Agents

Given the 6.2- to 19.7-fold greater potency of DPT compared to podophyllotoxin in HT29, DLD1, and Caco2 colorectal cancer cell lines [1], DPT is the preferred positive control or lead scaffold for high-throughput screening campaigns targeting colorectal adenocarcinoma. The compound's low nanomolar IC50 values (23.4–56.1 nM) provide a robust sensitivity benchmark for validating assay performance and identifying novel compounds with comparable or superior potency.

Preclinical Evaluation of Triple-Negative Breast Cancer Therapeutics in Xenograft Models

For laboratories conducting in vivo efficacy studies in triple-negative breast cancer, DPT-HP-β-CD inclusion complex offers a validated reference compound with demonstrated superiority over etoposide and docetaxel at equivalent 20 mg/kg dosing in the MDA-MB-231 xenograft model [2]. The cyclodextrin-complexed formulation overcomes the compound's intrinsic poor aqueous solubility (~0.5 mg/L) and enables intravenous administration for reproducible pharmacokinetic and pharmacodynamic assessments.

Tumor Vascular Biology and Antivascular Drug Discovery

DPT is uniquely suited as a tool compound for investigators studying the intersection of microtubule destabilization and vascular biology. Unlike podophyllotoxin or etoposide, DPT exhibits dual anti-angiogenic (at non-cytotoxic concentrations) and vascular-disrupting activities in validated ex vivo and in vivo models including rat aortic ring and chick chorioallantoic membrane assays [3]. This distinctive pharmacological profile supports applications in mechanistic studies of tumor vasculature and as a reference standard for novel antivascular agent screening.

Biotechnological Production of Epipodophyllotoxin via CYP3A4-Mediated Bioconversion

DPT serves as a strategic starting material for the biotechnological synthesis of epipodophyllotoxin—a critical intermediate in etoposide production. The stereoselective CYP3A4-catalyzed hydroxylation of DPT yields epipodophyllotoxin as the sole metabolite with Michaelis-Menten parameters Km = 1.93 μM and Vmax = 1.48 nmol/min/nmol, achieving bioconversion yields up to 90% in engineered E. coli systems [4]. This contrasts sharply with etoposide and teniposide, which undergo degradative 3-O-demethylation by the same enzyme, establishing DPT as the preferred substrate for industrial epipodophyllotoxin biomanufacturing.

Quote Request

Request a Quote for Deoxypodophyllotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.